2,4,6-Triisopropylphenylacetic acid

Description

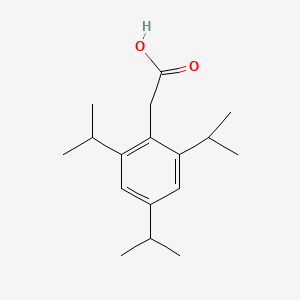

Structure

3D Structure

Properties

IUPAC Name |

2-[2,4,6-tri(propan-2-yl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-10(2)13-7-14(11(3)4)16(9-17(18)19)15(8-13)12(5)6/h7-8,10-12H,9H2,1-6H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFWAOXUDPFOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441159 | |

| Record name | 2,4,6-TRIISOPROPYLPHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4276-85-1 | |

| Record name | 2,4,6-TRIISOPROPYLPHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Arylacetic Acid Scaffolds in Advanced Synthetic Chemistry

Arylacetic acids are a class of organic compounds that feature a phenyl group (or other aryl systems) attached to an acetic acid moiety. This structural motif is a cornerstone in the field of synthetic chemistry, serving as a versatile building block for the construction of more complex molecules. The reactivity of the carboxylic acid group and the adjacent methylene (B1212753) group, combined with the diverse functionalities that can be incorporated into the aryl ring, make these compounds valuable precursors in a multitude of organic transformations.

In advanced synthetic chemistry, arylacetic acids are employed in a variety of key reactions. They can act as directing groups, guiding the selective functionalization of specific C-H bonds on the aromatic ring. Furthermore, the carboxylic acid group can be readily converted into other functional groups or can participate in decarboxylation reactions, providing a pathway to generate new carbon-carbon or carbon-heteroatom bonds. The ability to fine-tune the electronic and steric properties of the aryl ring allows chemists to modulate the reactivity and selectivity of these transformations, making arylacetic acids indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and materials.

The Distinctive Structural Attributes of the 2,4,6 Triisopropylphenyl Moiety and Its Steric Implications

The defining feature of 2,4,6-triisopropylphenylacetic acid is the presence of the 2,4,6-triisopropylphenyl group, often referred to as a "super-mesityl" or "tripp" group. This moiety is characterized by three isopropyl groups positioned at the ortho and para positions of the phenyl ring. This arrangement creates a significant steric shield around the benzylic position and one face of the aromatic ring.

This steric hindrance is not a mere structural curiosity; it has profound implications for the reactivity of the molecule. The bulky isopropyl groups can:

Influence Reaction Selectivity: By physically blocking certain reaction pathways, the triisopropylphenyl group can direct incoming reagents to attack less hindered positions, leading to high levels of regioselectivity and stereoselectivity in chemical reactions.

Stabilize Reactive Intermediates: The steric bulk can encapsulate and stabilize highly reactive intermediates, such as radicals or cations, preventing their decomposition and allowing for their participation in controlled chemical transformations.

Modulate Catalyst Activity: When incorporated into ligands for metal catalysts, the 2,4,6-triisopropylphenyl group can create a specific coordination environment around the metal center, influencing the catalyst's activity, selectivity, and lifetime. For instance, the related 2,4,6-triisopropylbenzenesulfonic acid is noted for its ability to enhance stereoselectivity in certain catalytic reactions due to its steric bulk. rsc.org Similarly, phosphine (B1218219) ligands bearing bulky substituents are known to be highly effective in challenging catalytic coupling reactions.

The interplay between the electronic properties of the arylacetic acid core and the pronounced steric effects of the triisopropylphenyl group makes this compound a unique and powerful tool for chemists.

Overview of Key Academic Research Trajectories and Contributions of the Compound

Historical and Pioneering Synthetic Routes to the Compound

Contemporary and Optimized Synthetic Pathways

Modern synthetic strategies for preparing this compound have focused on optimization of yield, purity, and efficiency. The most common and well-established pathway involves a three-step sequence starting from 1,3,5-triisopropylbenzene (B165165).

Precursor Synthesis via Chloromethylation of 1,3,5-Triisopropylbenzene

The initial step in the contemporary synthesis is the chloromethylation of 1,3,5-triisopropylbenzene. chemspider.comgoogle.comcia.gov This electrophilic substitution reaction introduces a chloromethyl group onto the aromatic ring, forming 2,4,6-triisopropylbenzyl chloride. The reaction is typically carried out using formaldehyde (B43269) and hydrogen chloride in the presence of a suitable catalyst. google.com The bulky isopropyl groups on the benzene (B151609) ring direct the substitution to the ortho and para positions, but due to the symmetrical nature of the starting material, a single product is predominantly formed.

The reaction conditions, such as the ratio of reactants and the choice of solvent, are crucial for maximizing the yield of the desired monochloromethylated product and minimizing the formation of byproducts. google.com

Cyanation under Phase-Transfer Catalysis Conditions

The second step involves the conversion of the newly introduced chloromethyl group to a nitrile. This is achieved through a cyanation reaction, where 2,4,6-triisopropylbenzyl chloride is treated with a cyanide salt, such as sodium or potassium cyanide. To overcome the insolubility of the organic substrate and the inorganic cyanide salt in a common solvent, phase-transfer catalysis (PTC) is employed. phasetransfercatalysis.comphasetransfer.com

A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the reaction with the benzyl (B1604629) chloride occurs. phasetransfercatalysis.compg.edu.pl This technique significantly enhances the reaction rate and allows the use of a two-phase solvent system, such as a hydrocarbon solvent and water. phasetransfercatalysis.comphasetransfer.com The use of PTC is a key optimization that improves upon older methods that might have required harsh, anhydrous conditions or the use of polar aprotic solvents which can be difficult to remove. phasetransfer.com

Hydrolytic Transformations of Intermediate Nitriles

The final step in the synthesis is the hydrolysis of the intermediate nitrile, 2,4,6-triisopropylphenylacetonitrile, to the desired carboxylic acid. This transformation can be achieved under either acidic or basic conditions. The nitrile group is hydrolyzed, first to an amide intermediate, and then to the carboxylic acid with the liberation of ammonia (B1221849) or an ammonium salt.

Given the steric hindrance around the nitrile group, forcing conditions such as high temperatures and prolonged reaction times may be necessary to drive the hydrolysis to completion. The choice between acidic or basic hydrolysis can depend on the desired workup procedure and the stability of the product under the respective conditions.

Process Chemistry Developments and Scalability Considerations in Industrial Synthesis

The industrial synthesis of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. phasetransfer.com

Key considerations for scalability include:

Starting Material Purity: The purity of the initial 1,3,5-triisopropylbenzene is important, as impurities can lead to side reactions and complicate purification of the final product. google.com

Reaction Control: The chloromethylation step is exothermic and requires careful temperature control to prevent runaway reactions and the formation of unwanted byproducts. google.com

Waste Management: The use of cyanide in the second step necessitates robust safety protocols and waste treatment procedures to handle this toxic reagent. phasetransfercatalysis.com

Solvent Selection and Recovery: The choice of solvents impacts reaction efficiency, product isolation, and environmental footprint. Implementing solvent recovery and recycling systems is crucial for a green and economical process. phasetransfer.com

Catalyst Efficiency and Recovery: In the phase-transfer catalyzed cyanation, the efficiency and recyclability of the catalyst are important economic factors. phasetransfercatalysis.comphasetransfer.com

Product Isolation and Purification: Due to the solid nature of this compound, crystallization is a common method for purification. Optimizing crystallization conditions is key to achieving high purity and yield.

Modern process chemistry aims to develop continuous flow processes for the synthesis of such compounds, which can offer better control over reaction parameters and improved safety compared to traditional batch processes.

Influence of Steric Hindrance on Chemical Reactivity and Selectivity

The 2,4,6-triisopropylphenyl group, often abbreviated as "Tipp," is an exceptionally bulky substituent that imparts unique chemical properties to the molecules it is attached to. Its three isopropyl groups project above and below the plane of the phenyl ring, creating a significant steric shield around the reactive centers of the parent molecule. This steric encumbrance is a dominant factor in the reactivity and selectivity of this compound, dictating reaction pathways that diverge significantly from less hindered analogues.

The Kolbe electrolysis is a classic organic reaction that involves the electrochemical decarboxylative dimerization of two carboxylic acids (or their carboxylate salts). acs.org The mechanism proceeds through the formation of a radical intermediate following a one-electron oxidation and subsequent loss of carbon dioxide. ut.ac.ir In a typical application, these radicals then dimerize to form a new carbon-carbon bond. acs.org For a simple phenylacetic acid, this process would be expected to yield 1,2-diphenylethane.

However, in the case of this compound, the steric bulk of the Tipp group dramatically alters the course of the reaction. The radical intermediate, a 2,4,6-triisopropylbenzyl radical, is sterically shielded. The three isopropyl groups effectively build a protective fence around the radical center, severely inhibiting the close approach of a second radical required for the dimerization step. Consequently, the formation of the expected Kolbe dimer, 1,2-bis(2,4,6-triisopropylphenyl)ethane, is strongly suppressed.

Instead of dimerization, the sterically encumbered radical is more likely to engage in alternative reaction pathways that have lower steric requirements. acs.org These can include:

Disproportionation: Where one radical abstracts a hydrogen atom from another, yielding an alkane and an alkene.

Reaction with Solvent: The radical may abstract a hydrogen atom from the solvent or react with it in other ways.

Further Oxidation: The radical can be further oxidized at the anode to a carbocation, which then undergoes reactions such as elimination or reaction with nucleophilic solvents to form ethers or alcohols (a process known as the Hofer-Moest reaction). acs.org

The outcome of the electrolysis is highly dependent on experimental parameters such as the electrode material, current density, solvent, and electrolyte. acs.orgmdpi.com For sterically hindered acids like this compound, conditions that typically favor Kolbe dimerization (e.g., high current density on platinum electrodes) are often insufficient to overcome the steric barrier, leading to a mixture of non-dimeric products.

Table 1: Factors Influencing Kolbe vs. Non-Kolbe Product Formation

| Factor | Favors Kolbe Dimerization | Favors Non-Kolbe / Suppression |

|---|---|---|

| Substrate Structure | Low steric hindrance (e.g., acetic acid) | High steric hindrance (e.g., this compound) |

| Current Density | High | Low |

| Electrode Material | Platinum, Iridium | Carbon, Nickel |

| Solvent | Methanol (B129727), Acetonitrile | Water (favors Hofer-Moest) |

| pH | Neutral to slightly acidic | Basic |

Steric strain can be a powerful driving force for chemical reactions, promoting pathways that lead to a more stable, less crowded molecular architecture. While specific, documented examples of cyclization for this compound itself are sparse in readily available literature, the principles of sterically driven reactions suggest potential pathways. For derivatives of this acid, the immense steric pressure exerted by the Tipp group can facilitate rearrangements that are uncommon in less hindered systems.

One type of relevant reaction is the benzilic acid rearrangement, which involves the 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy-carboxylic acid under basic conditions. libretexts.org A hypothetical derivative of this compound, such as a 1,2-diketone bearing a Tipp group, would be expected to undergo rearrangement readily. The migration of the bulky Tipp group would be driven by the release of steric strain in the transition state.

Similarly, semipinacol rearrangements, which can occur under basic conditions, are another class of reactions where steric factors play a key role. libretexts.org If a suitable substrate, such as an α-hydroxy epoxide derivative, were prepared from this compound, the migration of the Tipp group to an adjacent electron-deficient center would be a highly probable event, driven by the formation of a more stable product with reduced steric congestion. These types of rearrangements are often key steps in the total synthesis of complex molecules where controlling stereochemistry and molecular architecture is paramount. libretexts.org

Exploration of Tautomeric Equilibria and Enol Chemistry

Tautomerism is a fundamental concept in organic chemistry, most commonly observed in the keto-enol equilibrium of carbonyl compounds. For most simple aldehydes and ketones, the keto form is overwhelmingly favored. However, steric and electronic factors can shift this equilibrium dramatically, and in extreme cases, make the enol form the dominant or even exclusively observed species.

The extreme steric hindrance imposed by two 2,4,6-triisopropylphenyl (Tipp) groups is a textbook case of sterically enforced enolization. The hypothetical ketone, 1,3-bis(2,4,6-triisopropylphenyl)acetone, would suffer from immense steric repulsion between the two bulky Tipp groups. This strain is largely relieved in the corresponding enol tautomer.

This principle is even more pronounced in the context of a 1,1-diol, which is the hydrated form of a ketone and the tautomer of a carboxylic acid's enol. The generation of 2,2-Ditipylethene-1,1-diol , the enol-hydrate derived from bis(2,4,6-triisopropylphenyl)acetic acid, represents a fascinating case. The precursor ketone, bis(2,4,6-triisopropylphenyl)ethanone, is expected to be highly unstable due to the steric clash of the two adjacent Tipp groups. This instability provides a powerful thermodynamic driving force for the formation of the corresponding enol or its derivatives.

While the diol itself is a specific target, strong evidence for the stability of such systems comes from related structures. For instance, the amide derived from bis(2,4,6-triisopropylphenyl)acetic acid has been observed to exist entirely in its amide enol form, a testament to the power of this steric effect. acs.org

The generation of such enols or diols would likely proceed through a highly reactive ketene (B1206846) intermediate, in this case, bis(2,4,6-triisopropylphenyl)ketene . Ketenes are known to react with water to form carboxylic acids or, in this sterically congested case, could be trapped to form the stable diol. The reactivity of such stable enols is distinct from their transient counterparts; they can be isolated, characterized, and used as nucleophilic synthons in subsequent reactions.

Solvent choice can significantly influence the position of a tautomeric equilibrium. wikipedia.org For the enol forms of this compound derivatives, polar protic solvents like water or methanol would be expected to stabilize the diol form (e.g., 2,2-Ditipylethene-1,1-diol) through hydrogen bonding with the hydroxyl groups. Conversely, non-polar aprotic solvents would offer less stabilization for the polar diol, potentially shifting the equilibrium, if possible, toward a less polar tautomer. In self-assembled capsules, the confined nanoscale environment has been shown to alter keto-enol equilibria by an order of magnitude, a phenomenon that could be relevant to the sterically crowded environment of Tipp-substituted compounds. wikipedia.org

Proton transfer is the key step in the interconversion of tautomers. In bulk solution, this is rarely a simple intramolecular hop. Instead, it is often mediated by a "proton shuttle" mechanism where solvent molecules or other species act as intermediaries. A solvent molecule first accepts a proton from one site (deprotonation) and then a second solvent molecule delivers a proton to another site (protonation).

Directed Functionalization and Strategic Derivatization Reactions

Derivatization is the process of transforming a chemical compound into a product of similar structure, called a derivative. This is often done to make a molecule suitable for a specific type of analysis (e.g., gas chromatography) or to modify its chemical properties for further synthetic steps. For this compound, its derivatization is governed by the reactivity of the carboxylic acid group, tempered by the significant steric hindrance of the Tipp substituent.

Common derivatization reactions for carboxylic acids include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester. Due to the steric bulk around the carbonyl group, this may require forcing conditions, such as higher temperatures, longer reaction times, or the use of a more reactive acylating agent.

Silylation: Conversion into a trimethylsilyl (B98337) (TMS) ester using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation increases the volatility of the compound, making it amenable to gas chromatography-mass spectrometry (GC-MS). The order of reactivity for silylation is generally alcohol > phenol (B47542) > carboxylic acid > amine > amide, and hindered acids may require a catalyst like Trimethylchlorosilane (TMCS) or elevated temperatures for the reaction to proceed to completion.

Amide Formation: Reaction with an amine, often requiring activation of the carboxylic acid (e.g., conversion to an acid chloride or use of coupling reagents) to overcome the poor nucleophilicity of amines towards sterically hindered carbonyls.

Anhydride Formation: A recent development has shown that carboxylic acids can be converted directly into their corresponding anhydrides via electrolysis, avoiding decarboxylative pathways like the Kolbe reaction. This represents a novel, redox-neutral method for derivatization.

The steric hindrance of the Tipp group is a critical consideration in all these transformations. While it makes the reactions more challenging compared to unhindered acids, it also provides a unique handle for controlling selectivity in more complex synthetic sequences.

Table 2: Selected Derivatization Reactions for Carboxylic Acids

| Derivatization Method | Reagent(s) | Derivative Formed | Purpose / Notes |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl Ester | Increases volatility for GC analysis; protects the acid group. |

| Silylation | BSTFA, often with TMCS as a catalyst | Trimethylsilyl (TMS) Ester | Greatly increases volatility for GC; reaction may require heat for hindered acids. |

| Acylation (Acid Chloride) | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acid Chloride | Highly reactive intermediate for forming esters, amides, etc. |

| Pentafluorobenzyl (PFB) Esterification | Pentafluorobenzyl Bromide (PFB-Br), Base | PFB Ester | Creates a derivative suitable for highly sensitive Electron Capture Detection (ECD) in GC. |

| Electrochemical Synthesis | Electrolysis with thiocyanate (B1210189) supporting electrolyte | Carboxylic Anhydride | Modern, non-decarboxylative method to form a useful synthetic intermediate. |

Synthesis and Utility of Acyl Halides (e.g., (2,4,6-Triisopropylphenyl)acetyl chloride, Acyl Fluorides)

The conversion of this compound to its corresponding acyl halides, such as (2,4,6-triisopropylphenyl)acetyl chloride and the analogous acyl fluoride (B91410), is a critical step in accessing a variety of derivatives. These acyl halides are highly reactive intermediates, though their formation and subsequent reactions are modulated by the steric bulk of the triisopropylphenyl group.

(2,4,6-Triisopropylphenyl)acetyl chloride is typically synthesized by treating the parent carboxylic acid with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (B1173362) (PCl₃). The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the resulting acyl chloride. youtube.com A patent for the synthesis of the closely related 2,4,6-trimethylphenylacetyl chloride highlights a process where the corresponding acid is reacted with thionyl chloride or bis(trichloromethyl)carbonate in a low-boiling solvent like toluene, which allows for a high-purity product after solvent recovery. google.com Due to the steric hindrance around the acyl carbon, these reactions may require more forcing conditions, such as elevated temperatures or longer reaction times, compared to less hindered substrates.

The resulting (2,4,6-triisopropylphenyl)acetyl chloride is a valuable synthetic intermediate. Its high reactivity, characteristic of acyl chlorides, allows it to readily undergo nucleophilic acyl substitution reactions. libretexts.org It serves as a precursor for the synthesis of esters, amides, and other derivatives where direct reaction with the less reactive carboxylic acid is inefficient. youtube.com For instance, it can be used in Friedel-Crafts acylation reactions to introduce the bulky acyl group onto an aromatic ring, catalyzed by a Lewis acid like aluminum chloride. chemguide.co.uk

Acyl fluorides , such as (2,4,6-triisopropylphenyl)acetyl fluoride, represent another class of activated carboxylic acid derivatives. Their synthesis can be achieved through various methods, including the reaction of the corresponding acyl chloride with a fluoride source or by direct fluorination of the carboxylic acid.

The utility of these acyl halides lies in their enhanced reactivity compared to the parent carboxylic acid, enabling a broader scope of chemical transformations under milder conditions.

| Acyl Halide | Synthesis Reagent | Key Utility |

| (2,4,6-Triisopropylphenyl)acetyl chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Precursor for esters, amides, Friedel-Crafts reactions |

| (2,4,6-Triisopropylphenyl)acetyl fluoride | Fluorinating agents (e.g., from acyl chloride) | Activated derivative for specialized synthesis |

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound can undergo several key transformations, although reaction conditions often need to be optimized to overcome the steric hindrance presented by the bulky aromatic substituent.

Esterification: The formation of esters from this compound is a common transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a viable method. masterorganicchemistry.comchemguide.co.uk However, due to the steric hindrance, the reaction rates are typically slower, and may require prolonged heating under reflux to achieve reasonable yields. lakeland.edu To circumvent these issues, the reaction can be facilitated by first converting the carboxylic acid to the more reactive acyl chloride, which then readily reacts with an alcohol to form the ester. youtube.com

Amide Formation: The direct reaction of this compound with an amine to form an amide is generally difficult due to the formation of a stable ammonium carboxylate salt and the poor leaving group ability of the hydroxyl group. youtube.com More effective methods involve the activation of the carboxylic acid. One common strategy is the conversion of the acid to its acyl chloride, which then reacts readily with a primary or secondary amine to yield the corresponding amide. youtube.com Another approach is the use of coupling reagents that activate the carboxylic acid in situ.

Reduction to Alcohol: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(2,4,6-triisopropylphenyl)ethanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent. byjus.commasterorganicchemistry.comlibretexts.orgkhanacademy.org The reaction is typically carried out in an anhydrous etheral solvent like diethyl ether or tetrahydrofuran. byjus.com It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce carboxylic acids. khanacademy.org The mechanism involves the initial deprotonation of the carboxylic acid by the hydride reagent, followed by nucleophilic attack of hydride on the carboxylate carbon. masterorganicchemistry.comlibretexts.org

The following table summarizes key transformations of the carboxylic acid functionality:

| Transformation | Reagent(s) | Product | Key Considerations |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Slow reaction rate due to steric hindrance. |

| Amide Formation | Acyl chloride derivative + Amine | Amide | Direct reaction is inefficient; requires activation. |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Requires a strong reducing agent. |

Applications of 2,4,6 Triisopropylphenylacetic Acid in Complex Organic Synthesis and Catalysis Research

Role as a Pivotal Synthetic Intermediate in Convergent Synthesis Strategies

The use of pre-functionalized, sterically defined intermediates like 2,4,6-triisopropylphenylacetic acid is central to the success of many convergent strategies. By incorporating significant structural complexity and steric information into a single building block, chemists can simplify the final coupling steps and better control the formation of the target molecule. For instance, in the total synthesis of complex natural products, a highly convergent approach is often enabled by the late-stage coupling of two advanced intermediates. nih.gov One of these intermediates might be a complex chiral dihydrobenzofuran carboxylic acid, prepared through a multi-step sequence that relies on chiral auxiliaries and C-H functionalization reactions to build its structure. nih.gov

While direct examples involving this compound itself in a completed total synthesis are specialized, its structure is emblematic of the type of intermediate that is highly valued. The carboxylic acid handle provides a reliable point for coupling (e.g., via esterification or amidation), while the bulky TIPP group can serve multiple purposes:

Protecting Group: The sheer size of the TIPP group can shield one face of a molecule, preventing unwanted side reactions.

Conformational Lock: It can restrict the rotational freedom of bonds, locking the molecule into a desired conformation for a subsequent reaction.

Directing Group: The steric bulk can direct an incoming reagent to a less hindered position, ensuring high regioselectivity in the fragment coupling step.

This makes derivatives of this compound and related structures powerful tools for chemists aiming to assemble complex molecular targets in a highly efficient and controlled, convergent manner.

Utilization in Challenging Amide Bond Formations

Amide bond formation is one of the most fundamental and frequently performed reactions in organic chemistry. However, when one or both of the coupling partners—the carboxylic acid and the amine—are sterically hindered, the reaction can become exceedingly difficult. The bulky TIPP group of this compound makes it a prime example of a sterically demanding substrate, requiring specialized protocols for efficient coupling.

Standard peptide coupling reagents such as HATU or EDC/HOBt often fail or give very low yields when used with sterically hindered substrates. reddit.com The bulky groups surrounding the carboxylic acid prevent the formation of the activated ester intermediate or block the subsequent nucleophilic attack by the amine. reddit.com To overcome this challenge, chemists have developed more potent activation methods.

One common strategy is the conversion of the carboxylic acid to its corresponding acid chloride. While effective, this often requires harsh reagents like thionyl chloride (SOCl₂) at elevated temperatures, which can be incompatible with sensitive functional groups elsewhere in the molecule. reddit.com Another approach is the use of highly reactive coupling agents or additives that can accelerate the reaction. However, a more robust and increasingly popular method involves the in situ generation of highly reactive acyl fluoride (B91410) intermediates.

Acyl fluorides are significantly more reactive than their corresponding carboxylic acids and are excellent electrophiles for amide bond formation, even with hindered amines. A key advantage is that they can be generated directly from carboxylic acids under relatively mild conditions and used immediately in a one-pot protocol. beilstein-journals.org This avoids the isolation of the often-sensitive acyl fluoride.

Several modern reagents have been developed for this transformation, proving effective for a wide array of carboxylic acids, including those with substantial steric bulk. nih.govrsc.org These methods represent a significant advance in overcoming the challenges posed by substrates like this compound.

| Deoxyfluorination Reagent/System | Description | Key Features |

| Thionyl Fluoride (SOF₂) (in-flow) | SOF₂ gas, generated in situ from SOCl₂ and KF in a microfluidic device, is bubbled through a solution of the carboxylic acid. nih.gov | Safe handling of a toxic gas; rapid and efficient conversion for a broad range of acids, including α-amino acids. nih.gov |

| Triphosgene (B27547) / Potassium Fluoride (KF) | Inexpensive KF and triphosgene generate reactive fluoro(chloro)phosgene intermediates in situ, which then convert the acid to the acyl fluoride. rsc.org | Utilizes inexpensive, readily available reagents; exhibits excellent functional group tolerance and is scalable. rsc.org |

| 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) | A deoxyfluorinating reagent that converts carboxylic acids to acyl fluorides, which can then be coupled with amines in a one-pot process. beilstein-journals.org | Operates under mild conditions; mechanistic studies suggest it can be used in sub-stoichiometric amounts, increasing efficiency. beilstein-journals.org |

These methods enable the efficient synthesis of amides from sterically demanding building blocks, expanding the toolkit available for constructing complex and sterically congested molecules.

Contributions to Ligand Design and Chiral Auxiliary Development

The 2,4,6-triisopropylphenyl (TIPP) group is a privileged scaffold in the design of chiral auxiliaries and ligands for asymmetric catalysis. A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to control the stereochemical outcome of a reaction, after which it is removed. wikipedia.org The bulky and well-defined nature of the TIPP group makes it exceptionally effective at creating a specific chiral environment.

A prominent example is 1-(2,4,6-triisopropylphenyl)ethylamine , a chiral auxiliary derived conceptually from the TIPP scaffold. This auxiliary has proven highly effective in the asymmetric synthesis of γ-amino acid derivatives. nih.gov When attached to a nitrone, it directs the stereoselective reductive coupling with α,β-unsaturated esters, affording the desired products in high yields and with excellent diastereomeric purity. nih.gov The steric hindrance of the TIPP group is critical; it effectively shields one face of the reactive intermediate, forcing the incoming reagent to approach from the opposite, less-hindered face, thereby establishing the desired stereochemistry.

The principles that make the TIPP group effective in chiral auxiliaries are directly transferable to ligand design for transition metal catalysis. Bulky substituents on ligands are known to influence:

Coordination Number and Geometry: They can prevent the metal center from being fully saturated, creating open coordination sites for catalysis.

Catalytic Activity: By modifying the electronic and steric properties of the metal center, they can enhance reaction rates.

Selectivity: The chiral pocket created by ligands bearing TIPP or similar groups can lead to high levels of enantioselectivity in catalytic reactions. Chiral phosphorus acids derived from scaffolds like BINOL are often functionalized with bulky aryl groups, such as 2,4,6-triisopropylphenyl, to create a deep chiral pocket around the active site. beilstein-journals.org

| Compound/Class | Role | Mechanism of Stereocontrol |

| 1-(2,4,6-Triisopropylphenyl)ethylamine | Chiral Auxiliary | The bulky TIPP group blocks one face of the attached reactant, directing the approach of a reagent to the opposite face for high diastereoselectivity. nih.gov |

| (S)-N,N-Tetramethylenelactamide | Chiral Auxiliary | Used in conjunction with a Rh(II) catalyst to control the stereochemistry of an intramolecular C-H carbene insertion reaction. nih.gov |

| Chiral Phosphorus Acids (CPAs) | Organocatalyst | Bulky groups (e.g., 2,4,6-iPr₃C₆H₂-) on a BINOL or similar backbone create a well-defined chiral environment for enantioselective transformations. beilstein-journals.org |

Modulation of Reaction Selectivity and Stereocontrol through Steric Effects

The most direct application of the TIPP group in this compound is the use of its steric bulk to control reaction outcomes. Steric hindrance is not merely an obstacle to be overcome; it is a powerful tool for directing selectivity.

In any reaction involving this acid or its derivatives, the TIPP group acts as a large, rigid shield. This steric influence can manifest in several ways:

Regioselectivity: If a molecule has multiple potential reaction sites, the TIPP group can completely block access to the nearest sites, forcing the reaction to occur at a more remote, less-hindered position.

Diastereoselectivity: As seen with chiral auxiliaries, the TIPP group can render the two faces of a nearby prochiral center diastereotopic. An incoming reagent will preferentially attack from the less-hindered face, leading to the formation of one diastereomer over the other. This principle is fundamental in asymmetric cycloaddition reactions, where the steric profile of reactants dictates the exo or endo selectivity of the product. rsc.org

Chemoselectivity: In a molecule with multiple different functional groups, the TIPP group can sterically protect the most proximal group, allowing a reagent to react selectively with a less-hindered functional group elsewhere in the molecule.

The predictable, non-bonding interactions dictated by the TIPP group allow chemists to design reaction sequences with a high degree of certainty about the spatial arrangement of the product. This makes this compound and its derivatives valuable not just as inert building blocks, but as active participants in controlling the stereochemical and regiochemical course of a chemical transformation.

Emerging Research Frontiers and Future Perspectives for 2,4,6 Triisopropylphenylacetic Acid

Development of Novel Synthetic Applications and Methodologies

The bulky nature of the 2,4,6-triisopropylphenyl group makes 2,4,6-triisopropylphenylacetic acid a compelling, albeit challenging, substrate for synthetic chemists. Its primary foreseeable application lies in its use as a sterically demanding building block or ligand.

Potential Applications:

Bulky Protecting Group: The carboxylic acid could be used to introduce a highly hindered ester group. Such a group would be exceptionally stable to a wide range of chemical conditions, allowing for selective reactions at other sites in a complex molecule. Its removal would likely require vigorous or specialized conditions.

Ligand Synthesis: The acid is a precursor to various ligands. For instance, conversion to an acyl chloride followed by reaction with amines or phosphines could yield bulky amide or acylphosphine ligands. These ligands could be employed in transition metal catalysis to promote specific selectivities or to stabilize low-coordination metal centers.

Chiral Derivatization Agent: Although the molecule itself is achiral, its derivatives could be used in diastereoselective reactions. By attaching it to a chiral auxiliary, the bulky triisopropylphenyl group could effectively shield one face of a reactive intermediate, directing the approach of a reagent to the opposite face.

Research in this area would need to overcome the inherent low reactivity of the sterically hindered carboxyl group. Methods for activating hindered carboxylic acids, such as conversion to mixed anhydrides or the use of potent coupling agents, would be essential for its successful application organic-chemistry.org.

Advanced Mechanistic Insights into its Unique Reactivity

The defining feature of this compound is the steric congestion around the phenylacetic core. This is expected to profoundly influence its reactivity in several ways:

Restricted Conformation: The acetyl group is forced into a conformation that is nearly perpendicular to the plane of the aromatic ring to minimize steric clash with the ortho-isopropyl groups. This is observed in analogous structures like 1-(2,4,6-triisopropylphenyl)ethanone, where the torsion angle between the ketone and the ring is almost 90° smu.ca. This fixed geometry would impact any reaction involving the α-carbon or the carboxyl group.

Kinetic Effects: Reactions at the carboxyl group, the α-carbon, or the aromatic ring will be significantly slower compared to less hindered analogues. This kinetic retardation could be exploited for selective transformations in multifunctional molecules.

Electronic Effects: While the isopropyl groups are weakly electron-donating through induction, their primary influence is steric. Advanced computational and spectroscopic studies would be required to de-convolute these effects and understand their impact on the acidity of the α-protons and the carboxyl proton.

Future mechanistic studies would likely involve kinetic analysis of esterification or amidation reactions, computational modeling (DFT) to map reaction pathways, and spectroscopic analysis (e.g., variable-temperature NMR) to study conformational dynamics.

Integration into Multicomponent Reactions or Cascade Processes

Multicomponent reactions (MCRs) and cascade processes are powerful tools for building molecular complexity in a single step nih.gov. The integration of a sterically demanding component like this compound into such reactions is a frontier that remains unexplored.

Potential Challenges and Opportunities:

Steric Inhibition: The sheer bulk of the acid would likely prevent it from participating in many standard MCRs (e.g., Passerini or Ugi reactions) where multiple components must converge at a single reactive center.

Novel Reaction Pathways: If a reaction could be initiated, the steric hindrance might steer the cascade along an unconventional pathway, leading to novel molecular scaffolds that are inaccessible through other means. The steric pressure could favor specific cyclization modes or prevent undesired side reactions.

As a Modifier: The acid could potentially be used not as a reactant but as a bulky additive or co-catalyst. For example, as a Brønsted acid catalyst, its conjugate base would be highly non-nucleophilic, which can be advantageous in certain reaction types.

Research in this domain would involve screening this compound and its simple derivatives in a wide array of MCR and cascade reaction conditions to identify any viable transformations.

Potential Roles in Supramolecular Chemistry and Designed Molecular Architectures

Supramolecular chemistry relies on non-covalent interactions to assemble molecules into larger, ordered structures. Tripodal and symmetrically substituted aromatic compounds are common building blocks in this field nih.gov.

Prospective Supramolecular Applications:

Crystal Engineering: The carboxylic acid dimer, formed through hydrogen bonding, would be a bulky synthon. The triisopropylphenyl groups would act as "spacer" units, potentially creating porous crystalline materials or clathrates capable of hosting small guest molecules.

Self-Assembled Monolayers (SAMs): When anchored to a surface, the bulky headgroup could lead to the formation of SAMs with controlled spacing and porosity.

Molecular Scaffolding: The rigid and bulky nature of the 2,4,6-triisopropylphenyl group makes it an ideal scaffold. By functionalizing the carboxyl group, it could be used to position other molecules or functional groups in a precise three-dimensional arrangement, creating complex molecular architectures or molecular machines. For example, analogues like all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol have been used to create tripodal receptors for anions nih.gov.

Future work would involve crystallizing the acid and its salts or co-crystals with other molecules to study its hydrogen bonding patterns and packing motifs. Its ability to form gels, liquid crystals, or other organized assemblies in various solvents would also be a key area of investigation.

Q & A

Q. How to contextualize novel findings within existing literature on phenylacetic acids?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.